4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline
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Overview
Description
4-{(E)-[(3-Chlorophenyl)imino]methyl}-N,N-dimethylaniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, an imino group, and a dimethylaniline moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(3-Chlorophenyl)imino]methyl}-N,N-dimethylaniline typically involves the reaction of 3-chlorobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(3-Chlorophenyl)imino]methyl}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-{(E)-[(3-Chlorophenyl)imino]methyl}-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[(3-Chlorophenyl)imino]methyl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(2-Chlorophenyl)imino]methyl}-N,N-dimethylaniline
- 4-{(E)-[(3-Chloro-2-methylphenyl)imino]methyl}-N,N-dimethylaniline
Uniqueness
4-{(E)-[(3-Chlorophenyl)imino]methyl}-N,N-dimethylaniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
92573-45-0 |
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Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15ClN2/c1-18(2)15-8-6-12(7-9-15)11-17-14-5-3-4-13(16)10-14/h3-11H,1-2H3 |
InChI Key |
JUODSVJHIZUYRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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